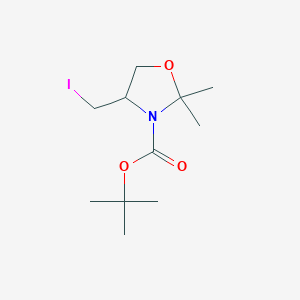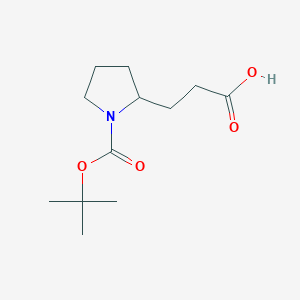
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
Overview
Description
“3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid” is a compound with the molecular formula C12H21NO4 . It is also known by other names such as “1-Boc-2-pyrrolidinepropanoic acid” and “2-(2-Carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” among others .
Synthesis Analysis
A novel synthetic method for the preparation of a key intermediate of this compound has been investigated through the asymmetric transfer hydrogenation of a pyrroline derivative . This provides an efficient and practical route to a novel glucokinase activator .Molecular Structure Analysis
The compound has a molecular weight of 243.30 g/mol . The InChI code is "1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)" . The canonical SMILES representation is "CC©©OC(=O)N1CCCC1CCC(=O)O" .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 66.8 Ų and a XLogP3-AA value of 1.5 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 5 .Scientific Research Applications
1. Divergent Synthesis Applications
The compound has been used in divergent and solvent-dependent reactions for the synthesis of various compounds. In a study by Rossi et al. (2007), the compound participated in reactions with β,β,β and α,β-substituted enamines, leading to the synthesis of 5,6-dihydro-4H-pyridazines and other derivatives. These reactions were found to proceed through different mechanisms, including stereospecific [4+2] cycloaddition, simple addition, and domino addition/cyclization pathways (Rossi et al., 2007).
2. Catalytic Asymmetric Acylation
In the field of asymmetric acylation, a derivative of this compound, Tert-Butoxycarbonyl-L-proline, was used in the catalytic asymmetric acylation of alcohols. This study by Terakado & Oriyama (2006) demonstrated the compound's utility in chiral synthesis, particularly in producing compounds with specific stereochemistry (Terakado & Oriyama, 2006).
3. Synthesis of Antimicrobial Compounds
A study by Pund et al. (2020) showcased the synthesis of new compounds from a starting material closely related to 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid. These synthesized compounds exhibited strong antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Pund et al., 2020).
4. Neuroexcitant Analog Synthesis
In neurochemical research, the compound was used in the synthesis of neuroexcitant analogs. A study by Pajouhesh et al. (2000) describes the synthesis of both enantiomers of a neuroexcitant compound, utilizing a derivative of this compound as a key intermediate (Pajouhesh et al., 2000).
5. Structural Studies in Crystallography
Yuan et al. (2010) conducted a study focusing on the crystal structure of a related compound. The research provided insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various applications (Yuan et al., 2010).
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVFXLPVTWCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)
amino}acetic acid](/img/structure/B1371172.png)
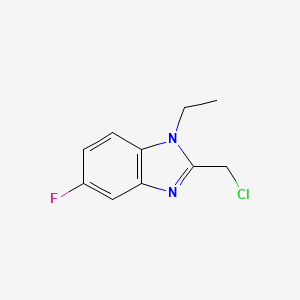
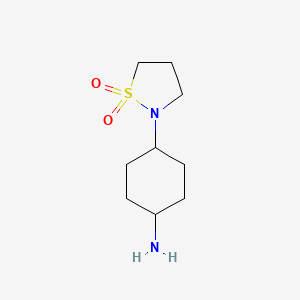
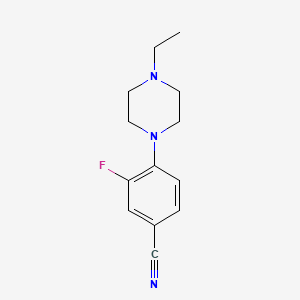
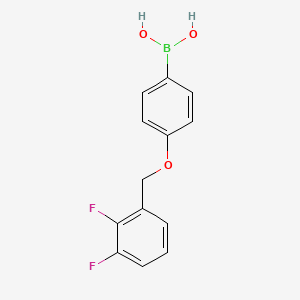
![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)
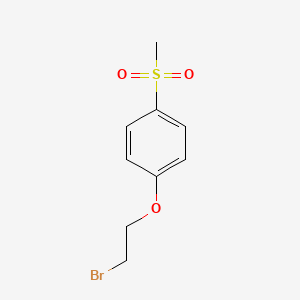
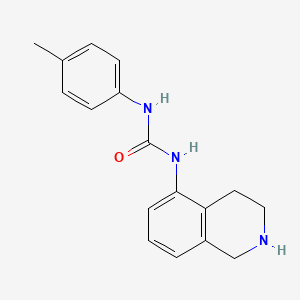
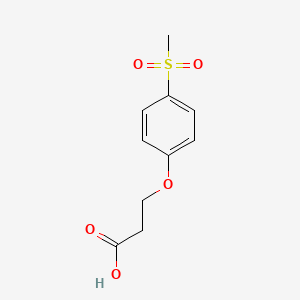
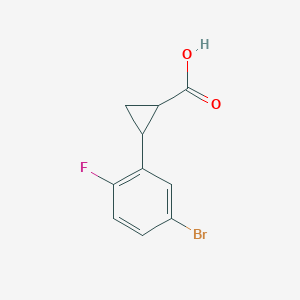
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
amine](/img/structure/B1371189.png)
